4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Description
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Properties
Molecular Formula |
C10H18Cl2N4 |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;;/h7-8,11H,1-6H2,(H,12,13,14);2*1H |
InChI Key |
PPWOUKCAVBYJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves multiple steps. . The cyclopropyl group is introduced via a cyclopropanation reaction. The piperidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Click Cycloaddition Reaction
This method employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
-
Reagents : Aryl alkynes, sodium ascorbate, CuSO₄·5H₂O, and THF/water (1:1) .
-
Purification : Flash chromatography (silica gel) with hexane/ethyl acetate mixtures .
| Component | Role |
|---|---|
| Azide precursor | Provides nitrogen atoms for triazole ring |
| Alkyne | Forms C-C bond during cycloaddition |
| Copper catalyst | Facilitates cycloaddition reaction |
Functional Group Transformations
Post-triazole formation, additional reactions modify the piperidine ring:
-
Saponification : Hydrolysis of ester groups to carboxylic acids using methanol and HCl .
-
Amide bond formation : Activation with coupling agents (e.g., TSTU) for bioconjugation .
Key Reaction Types
The compound undergoes several characteristic reactions due to its heterocyclic structure:
Nucleophilic Substitution
-
Mechanism : Nitrogen atoms in the triazole and piperidine rings act as nucleophiles.
-
Applications : Derivatization to enhance pharmacokinetic properties.
Hydrogen Bonding Interactions
-
Role : Triazole’s polar nitrogen atoms enable binding to biological targets (e.g., enzymes) .
-
Example : Inhibitor design for P2Y₁₄ receptors via H-bond networks with carboxylate groups .
π–π Stacking
-
Interactions : Aromatic regions (e.g., trifluoromethylphenyl groups) engage in stacking with His184 or Tyr102 residues .
Analytical Characterization
Reactions are monitored using:
Stability and Reactivity
Scientific Research Applications
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron, in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . Additionally, the piperidine moiety can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can be compared with other triazole derivatives, such as:
1-(tricyclohexylstannyl)-1H-1,2,4-triazole: This compound has a triazole ring bonded to a tricyclohexylstannyl group and is used in different applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative has a carboxylate group attached to the triazole ring and is used in the synthesis of nucleoside analogues.
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide: This compound features a similar triazole ring with a cyclopropyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopropyl group and a piperidine moiety, contributing to its diverse pharmacological properties.
The compound's IUPAC name is this compound, with a molecular formula of C₁₀H₁₆N₄·2HCl and a molecular weight of 192.26 g/mol. It exists as a white powder and has a purity of 95% .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that triazole derivatives possess significant antibacterial properties. For instance, compounds similar to this triazole have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Triazoles are known for their potential anticancer effects. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC₅₀ values indicating effective cytotoxicity . The presence of the triazole ring is crucial for this activity.
Antimicrobial Studies
A study evaluating the antibacterial efficacy of various triazole derivatives found that compounds with structural similarities to 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal sterol biosynthesis .
Anticancer Research
In a notable case study involving the synthesis of triazole derivatives, researchers assessed the cytotoxic effects on cancer cell lines. The compound demonstrated promising results against the MCF-7 cell line with an IC₅₀ value lower than that of standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine and triazole moieties could enhance biological activity.
Data Table: Biological Activity Summary
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets. For instance:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for microbial survival.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial disruption or caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
